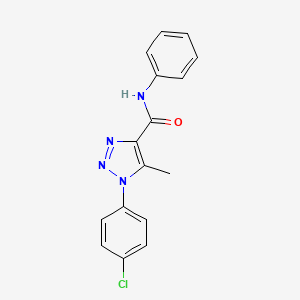

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the chlorophenyl and phenyl groups suggests that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,2,3-triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenylcarboxamide group. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, the chlorophenyl group, and the carboxamide group. The electron-withdrawing nature of the chloro group on the phenyl ring might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the aromatic rings could impact its solubility, melting point, and other properties .Scientific Research Applications

Triazole Derivatives and Their Pharmacological Properties

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of triazole derivatives. These compounds are known for their valuable pharmacological properties, particularly their anti-convulsive activity, making them useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Synthesis and Characterization

The synthesis of related triazole compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been achieved through multi-step processes starting from 4-chlorobenzenamine. These methods provide high yields and the products are characterized using techniques like NMR and mass spectrometry (Kan, 2015).

Molecular Rearrangements and Synthesis Methods

The synthesis of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, and their molecular conformation and packing, have been studied and established by various characterization techniques. These compounds exhibit interesting molecular structures stabilized by hydrogen bonding interactions (Shen et al., 2013).

Antimicrobial Applications

Some triazole derivatives have shown promising antimicrobial activities. For instance, compounds like 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides have been evaluated for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating selective action and significant impact against these microbes (Pokhodylo et al., 2021).

Combinatorial Chemistry and Synthetic Protocols

1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides have been synthesized using a one-pot system. This process is significant for creating combinatorial libraries of these compounds, offering high yields and efficient synthesis for potential applications in various fields (Pokhodylo et al., 2009).

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUILPOWPABTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

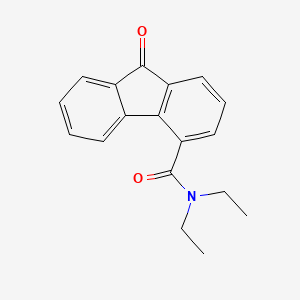

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)

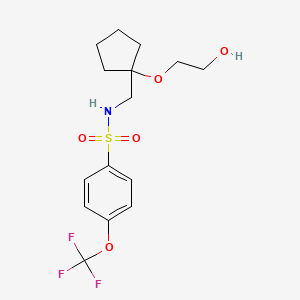

![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)

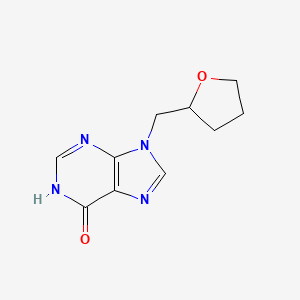

![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2586169.png)